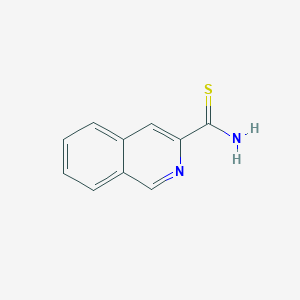

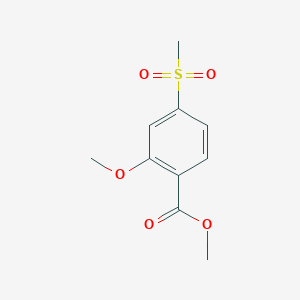

Methyl 2-methoxy-4-(methylsulfonyl)benzoate

Overview

Description

“Methyl 2-methoxy-4-(methylsulfonyl)benzoate” is a chemical compound with the molecular formula C10H12O5S . It is a white to almost white powder or crystal . This compound is an impurity of Tiapride , a D2 and D3 dopamine receptor antagonist, and an antipsychotic drug predominantly used in the pharmacotherapy of patients with dementia .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoate core with methoxy and methylsulfonyl functional groups attached . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a molecular weight of 244.26 . It has a melting point range of 115.0 to 119.0 degrees Celsius .Scientific Research Applications

Process Optimization and Synthesis

A key area of research involving Methyl 2-methoxy-4-(methylsulfonyl)benzoate focuses on process optimization and synthesis methods. For instance, Methyl 2-methoxy-5-aminosulfonyl benzoate, a close derivative used as an intermediate in pharmaceutical manufacturing, has seen process enhancements to improve yield through optimized reaction conditions, demonstrating the compound's role in the efficient synthesis of drugs (W. Xu, C. Guo, Tao Li, & Si-Quan Liu, 2018).

Photolysis Studies

Research into the photolysis of tribenuron-methyl, which is structurally similar to this compound, highlights the compound's potential in environmental science. Studies on the degradation and transformation of this compound on various surfaces have provided insights into its behavior under light exposure, which is crucial for understanding its environmental fate and designing better degradation strategies for such chemicals (A.K. Bhattacharjeel & P. Dureja, 2002; A. Bhattacharjee & P. Dureja, 1999).

Chemical Transformations and Applications

Further research delves into chemical transformations and applications of this compound derivatives, exploring their utility in creating novel chemical entities. For example, studies on sulfoxides derived from similar compounds have elucidated various oxidation-reduction products, enhancing our understanding of their chemical behavior and potential applications in synthesis and drug development (D. T. Connor & M. V. Strandtmann, 1978).

Metabolic Studies

In agricultural and food chemistry, the metabolism of compounds like metsulfuron methyl in plants has been investigated, revealing the formation of metabolites that include structures similar to this compound. These studies are essential for understanding how such compounds are processed in biological systems, impacting their use in agriculture and implications for food safety (J. J. Anderson, T. Priester, & L. Shalaby, 1989).

Fungal Metabolite Research

Methylsulfonylated polyketides produced by fungi offer a unique perspective on the chemical diversity and biological significance of this compound derivatives. Research in this area explores how fungi can modify natural products through sulfonylation-like modifications, utilizing compounds like DMSO as sulfur sources. Such studies not only expand our knowledge of fungal metabolism but also open new avenues for drug discovery and development (Guihong Yu et al., 2019).

properties

IUPAC Name |

methyl 2-methoxy-4-methylsulfonylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5S/c1-14-9-6-7(16(3,12)13)4-5-8(9)10(11)15-2/h4-6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUVNEKHUQHJMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)S(=O)(=O)C)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-fluorophenyl)ethyl]methanesulfonamide](/img/structure/B3137090.png)

![Isothiazolo[5,4-b]pyridin-3-ol](/img/structure/B3137111.png)

![4-[3-(4-Bromo-2-methylphenoxy)propyl]morpholine](/img/structure/B3137126.png)

![N-{2-[2-(Sec-butyl)phenoxy]ethyl}-2-propanamine](/img/structure/B3137130.png)

![6-{[(3,4-Dimethylphenyl)(methyl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B3137138.png)